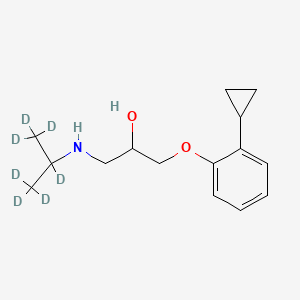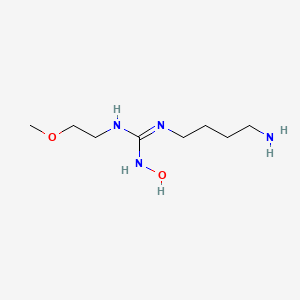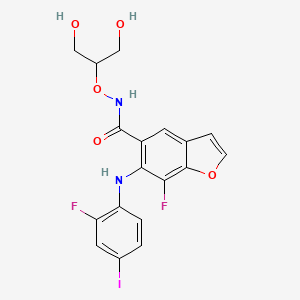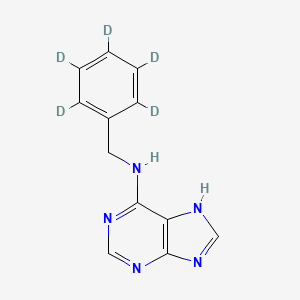
6-Benzylaminopurine-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Benzylaminopurine-d5 is a deuterated form of 6-Benzylaminopurine, a synthetic cytokinin. Cytokinins are a class of plant hormones that promote cell division and growth. This compound is used in scientific research to study the effects of cytokinins on plant growth and development. The deuterated form is particularly useful in mass spectrometry and other analytical techniques due to its distinct isotopic signature.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Benzylaminopurine-d5 involves the introduction of deuterium atoms into the 6-Benzylaminopurine molecule. This can be achieved through various methods, including:
Deuterium Exchange Reactions: This method involves the replacement of hydrogen atoms with deuterium atoms in the presence of a deuterium source, such as deuterium oxide (D2O) or deuterated solvents.
Direct Synthesis: This method involves the use of deuterated starting materials to synthesize this compound directly.
Industrial Production Methods
Industrial production of this compound typically involves large-scale deuterium exchange reactions. The process is optimized to ensure high yields and purity of the final product. The reaction conditions, such as temperature, pressure, and the concentration of deuterium source, are carefully controlled to achieve the desired isotopic enrichment.
Chemical Reactions Analysis
Types of Reactions
6-Benzylaminopurine-d5 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in an alcoholic medium.
Substitution: Halogens in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of benzyladenine derivatives, while reduction can yield deuterated purine derivatives.
Scientific Research Applications
6-Benzylaminopurine-d5 has a wide range of scientific research applications, including:
Chemistry: Used as a standard in mass spectrometry to study the effects of deuterium labeling on molecular fragmentation patterns.
Biology: Used to study the effects of cytokinins on plant growth and development. It helps in understanding the role of cytokinins in cell division, differentiation, and organogenesis.
Medicine: Investigated for its potential therapeutic applications, including its role in promoting wound healing and tissue regeneration.
Industry: Used in the agricultural industry to enhance crop yield and improve the quality of fruits and vegetables.
Mechanism of Action
6-Benzylaminopurine-d5 exerts its effects by mimicking the action of natural cytokinins. It binds to cytokinin receptors in plant cells, triggering a signaling cascade that promotes cell division and growth. The molecular targets include cytokinin receptors and downstream signaling proteins involved in cell cycle regulation and gene expression.
Comparison with Similar Compounds
6-Benzylaminopurine-d5 is compared with other similar compounds, such as:
6-Benzylaminopurine: The non-deuterated form, which has similar biological activity but lacks the distinct isotopic signature.
Kinetin: Another synthetic cytokinin with similar effects on plant growth and development.
Zeatin: A naturally occurring cytokinin with similar biological activity.
The uniqueness of this compound lies in its deuterated form, which makes it particularly useful in analytical techniques such as mass spectrometry. The presence of deuterium atoms provides a distinct isotopic signature, allowing for precise quantification and analysis.
Properties
Molecular Formula |
C12H11N5 |
|---|---|
Molecular Weight |
230.28 g/mol |
IUPAC Name |
N-[(2,3,4,5,6-pentadeuteriophenyl)methyl]-7H-purin-6-amine |
InChI |
InChI=1S/C12H11N5/c1-2-4-9(5-3-1)6-13-11-10-12(15-7-14-10)17-8-16-11/h1-5,7-8H,6H2,(H2,13,14,15,16,17)/i1D,2D,3D,4D,5D |
InChI Key |
NWBJYWHLCVSVIJ-RALIUCGRSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CNC2=NC=NC3=C2NC=N3)[2H])[2H] |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC=NC3=C2NC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


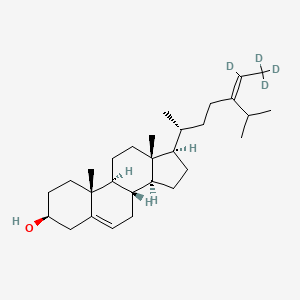

![(2R)-2-[6-[3-[3-(aminomethyl)phenyl]phenoxy]-3,5-difluoropyridin-2-yl]oxybutanoic acid](/img/structure/B12421643.png)
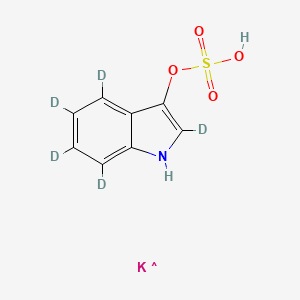
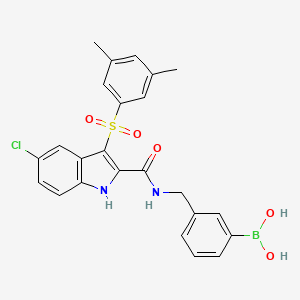
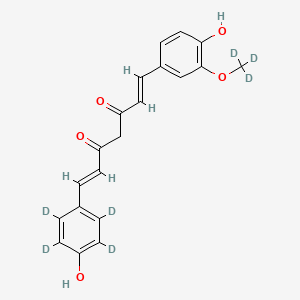
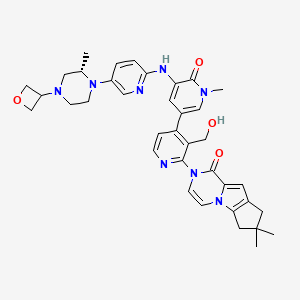
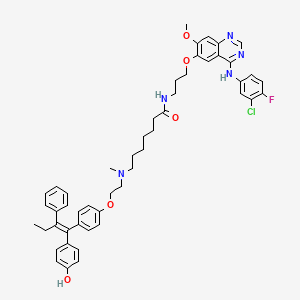
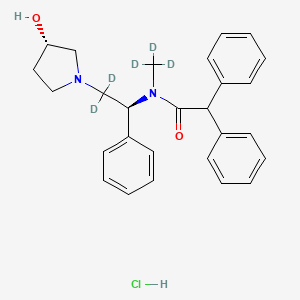

![1-[(3S,8S,9S,10R,13S,14S,17S)-2,2,4,4-tetradeuterio-3-hydroxy-10,13-dimethyl-3,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B12421704.png)
